molecular formula C17H17N5O3 B5628028 2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide

2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide

Cat. No.: B5628028
M. Wt: 339.3 g/mol
InChI Key: BDQGWWDRIOALRB-UHFFFAOYSA-N
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Description

2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide typically involves the condensation of benzotriazole with an appropriate aldehyde or ketone, followed by the introduction of the dimethoxyphenyl group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction. The process generally includes steps like refluxing and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction parameters are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety is known to interact with metal ions, which can influence the compound’s activity. The dimethoxyphenyl group may enhance its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide stands out due to its unique combination of the benzotriazole and dimethoxyphenyl groups

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-13-7-8-16(25-2)12(9-13)10-18-20-17(23)11-22-15-6-4-3-5-14(15)19-21-22/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQGWWDRIOALRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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